4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Overview
Description
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid is a chemical compound with the CAS Number: 828-52-4 . It has a molecular weight of 184.24 . The IUPAC name for this compound is 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16O3/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h11H,1-7H2,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Enantioselective Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: This compound has been used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates . This process allows for the rapid creation of a wide range of these compounds in good to excellent yields with excellent enantioselectivities .
- Methods of Application: The process involves a new tandem reaction that operates under metal-free, mild, and operationally simple conditions .
- Results or Outcomes: The process yields a wide range of bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivities .
Metal-Organic Frameworks (MOFs)
- Scientific Field: Materials Science
- Summary of Application: A MOF with bicyclic organic dicarboxylic linkers has been reported, which uses this compound as a solid solvent .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The preparation of transparent porous materials offers a different access towards the study of molecules under solid confined space .
Impact and Thermal Sensitiveness
- Scientific Field: Energetic Materials
- Summary of Application: This compound has been studied for its impact sensitivity and thermal decomposition behavior . This research is important for understanding the safety profiles of cage scaffolds .
- Methods of Application: The impact sensitivity and thermal decomposition behavior of this compound were evaluated via hammer test and sealed cell differential scanning calorimetry .
- Results or Outcomes: Hydroxymethyl substitution led to more rapid thermodecomposition . The majority of derivatives were placed substantially above Yoshida thresholds—a computational indicator of sensitivity .
Synthonix Corporation
- Scientific Field: Chemical Manufacturing
- Summary of Application: This compound is manufactured by Synthonix Corporation and is available for purchase .
- Methods of Application: The specific methods of manufacturing are not detailed in the source .
Impact and Thermal Sensitiveness
- Scientific Field: Energetic Materials
- Summary of Application: This compound has been studied for its impact sensitivity and thermal decomposition behavior . This research is important for understanding the safety profiles of cage scaffolds .
- Methods of Application: The impact sensitivity and thermal decomposition behavior of this compound were evaluated via hammer test and sealed cell differential scanning calorimetry .
- Results or Outcomes: Hydroxymethyl substitution led to more rapid thermodecomposition . The majority of derivatives were placed substantially above Yoshida thresholds—a computational indicator of sensitivity .
Synthonix Corporation
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
While specific future directions for this compound are not available, compounds with similar structures have been studied for their potential in creating transparent metal–organic frameworks . These frameworks have tunable pore sizes and could offer a different approach to studying molecules under solid confined space .
properties
IUPAC Name |
4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h11H,1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVMAYNPSFMOGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306539 | |
Record name | 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00306539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
CAS RN |
828-52-4 | |
Record name | 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=828-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 177415 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 828-52-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177415 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00306539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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